12-epi Leukotriene B3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

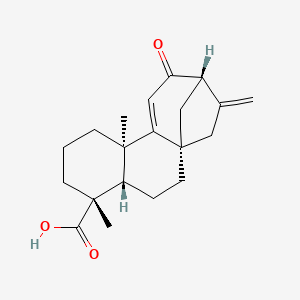

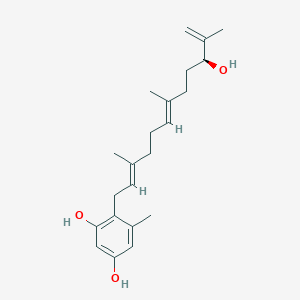

12-epi LTB3 is an LTB isomer that would not be formed either by known enzymatic or non-enzymatic processes. The conversion of LTA into different isomers of LTB is complex, and has generated confusion in the past. The enzymatic hydrolysis of LTA leads to LTB, which is the corresponding 5(S),12(R)-dihydroxy acid containing a 6(Z),8(E),10(E) conjugated triene. Non-enzymatic hydrolysis of LTA produces none of this material, but instead produces both the 12(S) and the 12(R) isomers of LTB in which the triene component now contains a 6-trans double bond. 12-epi (or 12(S)) LTB isomers which contain the natural 6-cis olefin are not produced either by enzymatic or by non-enzymatic processes. Further, 3-series LTs (derived from Mead acid) are only seen in essential fatty acid deficiency. Mead acid is a good substrate for 5-lipoxygenase, leading to LTA3. Enzymatic conversion of LTA3 to LTB3 is very low because LTA3 is actually an inhibitor of LTA hydrolase. Non-enzymatic hydrolysis of LTA3 leads to 6-trans-12-epi LTB3, and to 6-trans LTB3. The biological activity of 12-epi LTB3 has not been explored.

Scientific Research Applications

Chemotactic Activity and Neutrophil Response

12-epi Leukotriene B3 (12-epi-6-trans LTB4) exhibits significantly lower chemotactic activity compared to its isomer, Leukotriene B4 (LTB4). It fails to attract neutrophils at levels between 10⁻⁶ and 10⁻⁵ M, indicating a markedly reduced efficacy in neutrophil chemotaxis compared to LTB4 (Dahinden, Clancy, & Hugli, 1984).

Inhibition of Leukotriene A4 Hydrolase

Leukotriene A3, a related compound, has been shown to be a potent inhibitor of Leukotriene A4 hydrolase, an enzyme responsible for the conversion of Leukotriene A4 to LTB4. This suggests a potential role of this compound in modulating the leukotriene pathway, impacting inflammatory responses (Evans, Nathaniel, Zamboni, & Ford-Hutchinson, 1985).

Binding to Human Polymorphonuclear Leukocytes

Studies demonstrate that the stereoisomers of LTB4, including 12-epi-6-trans LTB4, show diminished abilities to bind to human polymorphonuclear leukocytes. This indicates a high degree of stereospecificity for LTB4 receptors, suggesting that slight structural variations in leukotrienes, like this compound, can significantly alter their biological activity (Kreisle & Parker, 1983).

Impact on Barrier Function and Actin Polymerization

The Leukotriene B4 receptor BLT2, which binds this compound, plays a crucial role in protecting the barrier function of human keratinocytes. It does so by enhancing cell-cell contact and inducing actin polymerization, highlighting its potential application in treating barrier-disrupted skin diseases (Chiba et al., 2016).

Leukotriene Metabolism in Polymorphonuclear Leukocytes

12-epi-6-trans-8-cis-leukotriene B4, a double dioxygenation product similar to this compound, has been identified in the leukotriene production of bovine polymorphonuclear leukocytes. This indicates the role of such isomers in the complex metabolism of leukotrienes in inflammatory cells (Walstra, Verhagen, Veldink, & Vliegenthart, 1984).

T-Lymphocyte Subset Specificity

Leukotriene B4, but not its stereoisomer (12S)-leukotriene B4, which is structurally similar to this compound, interacts specifically with human T lymphocytes. This demonstrates the distinct biological effects of these isomers on immune cells, emphasizing the importance of structural specificity in leukotriene function (Payan, Missirian-Bastian, & Goetzl, 1984).

properties

Molecular Formula |

C20H34O4 |

|---|---|

Molecular Weight |

338.5 |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19+/m0/s1 |

InChI Key |

NGTXCORNXNELNU-OUZMKVEGSA-N |

SMILES |

CCCCCCCC[C@H](O)/C=C/C=C/C=C[C@@H](O)CCCC(O)=O |

synonyms |

12-epi LTB3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.